molecular formula C10H18N2O3 B13769092 Cyclohexanol,2,5-dimethyl-,allophanate

Cyclohexanol,2,5-dimethyl-,allophanate

Cat. No.: B13769092
M. Wt: 214.26 g/mol
InChI Key: ACPDZVZIAYCDIN-UHFFFAOYSA-N
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Description

Cyclohexanol,2,5-dimethyl-,allophanate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an allophanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol,2,5-dimethyl-,allophanate typically involves the reaction of 2,5-dimethylcyclohexanol with an allophanate reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol,2,5-dimethyl-,allophanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its alcohol form or other reduced derivatives.

    Substitution: The allophanate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

Cyclohexanol,2,5-dimethyl-,allophanate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanol,2,5-dimethyl-,allophanate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylcyclohexanol: A related compound with similar structural features but lacking the allophanate group.

    Cyclohexanol: The parent compound from which Cyclohexanol,2,5-dimethyl-,allophanate is derived.

    Allophanate Derivatives: Other compounds containing the allophanate functional group.

Uniqueness

This compound is unique due to the presence of both the 2,5-dimethylcyclohexanol core and the allophanate group

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

(2,5-dimethylcyclohexyl) N-carbamoylcarbamate

InChI

InChI=1S/C10H18N2O3/c1-6-3-4-7(2)8(5-6)15-10(14)12-9(11)13/h6-8H,3-5H2,1-2H3,(H3,11,12,13,14)

InChI Key

ACPDZVZIAYCDIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)NC(=O)N)C

Origin of Product

United States

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